Cas no 2524-78-9 (3-Acetamidothioanisole)

3-Acetamidothioanisole is a sulfur-containing organic compound featuring an acetamido functional group attached to a thioanisole core. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The acetamido group enhances stability and facilitates further functionalization, while the thioether moiety offers versatility in cross-coupling and oxidation reactions. Its well-defined chemical properties ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture. Suitable for research and industrial use, it serves as a key building block in the development of bioactive molecules.
3-Acetamidothioanisole structure
3-Acetamidothioanisole structure
商品名:3-Acetamidothioanisole
CAS番号:2524-78-9
MF:C9H11NOS
メガワット:181.2547
MDL:MFCD00026135
CID:43117
PubChem ID:87558037

3-Acetamidothioanisole 化学的及び物理的性質

名前と識別子

    • 3-Acetamidothioanisole
    • 3'-(Methylthio)acetanilide
    • N-(3-(Methylthio)phenyl)acetamide
    • N-(3-methylsulfanylphenyl)acetamide
    • 3-Acetamino-thioanisol
    • m-Methylmercapto-acetanilid
    • Acetanilide,3'-(methylthio)- (7CI)
    • 3-(Acetylamino)thioanisole
    • NSC 157358
    • N-[3-(Methylthio)phenyl]acetamide
    • 3-Acetamido thioanisole
    • N-[3-(Methylsulfanyl)phenyl]acetamide
    • Acetamide, N-[3-(methylthio)phenyl]-
    • N-Acetyl-m-(methylthio)aniline
    • 3-acetamidothioaniso
    • NSC157358
    • PubChem10658
    • WLN: 1VMR CS1
    • n-acetyl-3-methylthio-anilin
    • MLS000701567
    • Acetanilide, 3'-(methylthio)-
    • SMR000229022
    • CS-0206794
    • AN-652/40173320
    • SCHEMBL5208634
    • FT-0614850
    • MFCD00026135
    • DFRHNWNBWOIBRW-UHFFFAOYSA-N
    • 3-(Acetamide)thioanisole
    • AC-16442
    • J-511495
    • M1671
    • DTXSID80879519
    • N-[3-(Methylsulfanyl)phenyl]acetamide #
    • HMS3377I16
    • A817741
    • AS-13442
    • 1-(2-(O-TOLYLOXY)ETHYL)HYDRAZINE
    • AKOS004072923
    • N-(3-methylsulfanylphenyl)acetamide;3-Acetamidothioanisole
    • Aniline, N-acetyl-3-(methylthio)-
    • 2524-78-9
    • HMS2515C19
    • CHEMBL1332250
    • MDL: MFCD00026135
    • インチ: 1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)
    • InChIKey: DFRHNWNBWOIBRW-UHFFFAOYSA-N
    • ほほえんだ: S(C([H])([H])[H])C1=C([H])C([H])=C([H])C(=C1[H])N([H])C(C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 181.05600
  • どういたいしつりょう: 181.056135
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 54.4
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: ライトイエロー液体
  • 密度みつど: 1.185
  • ゆうかいてん: 76-80°C
  • ふってん: 361.7°C at 760 mmHg
  • フラッシュポイント: 186.5°C
  • 屈折率: 1.578
  • PSA: 54.40000
  • LogP: 2.43990
  • ようかいせい: 未確定

3-Acetamidothioanisole セキュリティ情報

3-Acetamidothioanisole 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-Acetamidothioanisole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1290067-25g
3-ACETAMIDOTHIOANISOLE
2524-78-9 97%
25g
$125 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A834393-25g
3-Acetamidothioanisole
2524-78-9 97%
25g
¥578.00 2022-09-03
Apollo Scientific
OR902818-25g
3-Acetamidothioanisole
2524-78-9 95%
25g
£275.00 2025-02-20
abcr
AB250273-25 g
3'-(Methylthio)acetanilide
2524-78-9
25g
€232.70 2022-09-01
TRC
A192240-500mg
3-Acetamidothioanisole
2524-78-9
500mg
$ 80.00 2022-06-08
TRC
A192240-100mg
3-Acetamidothioanisole
2524-78-9
100mg
$ 65.00 2022-06-08
eNovation Chemicals LLC
D118735-5g
3-ACETAMIDOTHIOANISOLE
2524-78-9 97%
5g
$200 2023-09-02
abcr
AB250273-5g
3'-(Methylthio)acetanilide; .
2524-78-9
5g
€94.90 2024-04-18
1PlusChem
1P003SQW-100g
3-Acetamidothioanisole
2524-78-9 97%
100g
$395.00 2025-02-20
Aaron
AR003SZ8-5g
3-Acetamidothioanisole
2524-78-9 97%
5g
$26.00 2025-01-22

3-Acetamidothioanisole 関連文献

3-Acetamidothioanisoleに関する追加情報

3-Acetamidothioanisole: A Comprehensive Overview

3-Acetamidothioanisole (CAS No: 2524-78-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also known as 3-acetylthioanisole, is a derivative of thioanisole with an acetyl group attached at the meta position of the aromatic ring. Its structure consists of a methyl group attached to a sulfur atom, which is further connected to an anisole moiety. The presence of the acetyl group imparts unique chemical properties, making it a valuable compound in various applications.

Recent studies have highlighted the potential of 3-acetamidothioanisole in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer agents. The sulfur atom in its structure plays a crucial role in enhancing its pharmacokinetic properties, such as bioavailability and metabolic stability. This has led to increased interest in understanding its mechanism of action and potential therapeutic applications.

The synthesis of 3-acetamidothioanisole involves a multi-step process that typically begins with the preparation of thioanisole derivatives. The introduction of the acetyl group at the meta position is achieved through nucleophilic substitution or acetylation reactions, depending on the specific conditions employed. The optimization of these reaction conditions has been a focus of recent research, with efforts aimed at improving yield and purity while minimizing side reactions.

In terms of physical properties, 3-acetamidothioanisole is a white crystalline solid with a melting point of approximately 110°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis reactions, including coupling reactions and nucleophilic substitutions.

One of the most promising applications of 3-acetamidothioanisole lies in its ability to act as a building block for more complex molecules. For instance, it has been used as an intermediate in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. Recent studies have demonstrated that derivatives of 3-acetamidothioanisole exhibit potent anti-proliferative effects against cancer cell lines, suggesting its potential role in anti-cancer drug development.

The pharmacological evaluation of 3-acetamidothioanisole has also revealed its potential as an anti-inflammatory agent. Experimental data indicate that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings have prompted further investigations into its mechanism of action and its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

In addition to its therapeutic applications, 3-acetamidothioanisole has also found utility in analytical chemistry as a chiral resolving agent. Its ability to form diastereomeric salts with certain chiral compounds has made it valuable in enantioselective separations and resolutions. This property has been exploited in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis.

From an environmental perspective, the biodegradation and toxicity profiles of 3-acetamidothioanisole have been studied to assess its potential impact on ecosystems. Research indicates that it undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further studies are needed to fully understand its environmental fate and potential risks.

In conclusion, 3-acetamidothioanisole (CAS No: 2524-78-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application research, position it as a valuable tool in drug discovery, organic synthesis, and analytical chemistry. As ongoing research continues to uncover new insights into its biological activity and environmental behavior, 3-acetamidothioanisole is poised to play an increasingly important role in both academic and industrial settings.

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